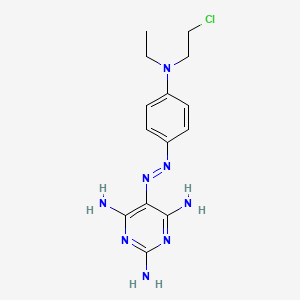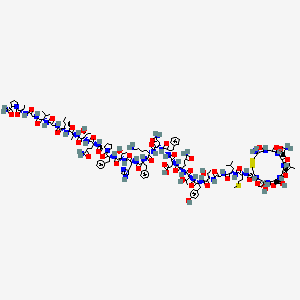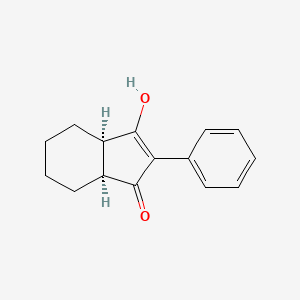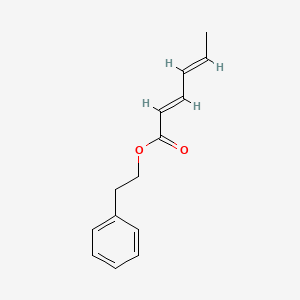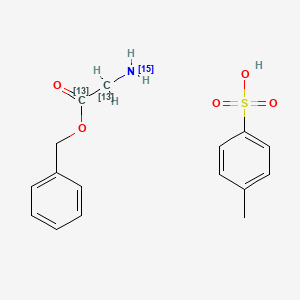
Glycine Benzyl Ester-13C2,15N p-Toluenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine Benzyl Ester-13C2,15N p-Toluenesulfonate is a labeled analogue of Glycine Benzyl Ester p-Toluenesulfonate. This compound is used in various scientific research applications due to its stable isotope labeling, which allows for detailed studies in metabolic research, organic chemistry, and more.
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. This involves the use of automated reactors and precise control of reaction parameters to maintain consistency and purity of the product .
化学反応の分析
Types of Reactions
Glycine Benzyl Ester-13C2,15N p-Toluenesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
科学的研究の応用
Glycine Benzyl Ester-13C2,15N p-Toluenesulfonate is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic fluxes.
Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Applied in the synthesis of complex molecules and as a standard in quality control processes.
作用機序
The mechanism of action of Glycine Benzyl Ester-13C2,15N p-Toluenesulfonate involves its role as a labeled compound. The stable isotopes (13C and 15N) allow researchers to track the compound through various biochemical pathways and reactions. This provides detailed insights into molecular interactions and reaction kinetics.
類似化合物との比較
Similar Compounds
Glycine Benzyl Ester p-Toluenesulfonate: The unlabeled version of the compound, used in similar applications but without the benefits of stable isotope labeling.
Benzyl Glycinate p-Toluenesulfonate: Another similar compound with slight variations in its molecular structure and applications.
Uniqueness
Glycine Benzyl Ester-13C2,15N p-Toluenesulfonate is unique due to its stable isotope labeling, which provides enhanced capabilities for detailed scientific studies. This makes it a valuable tool in research areas requiring precise tracking and analysis of molecular interactions.
特性
分子式 |
C16H19NO5S |
|---|---|
分子量 |
340.37 g/mol |
IUPAC名 |
benzyl 2-(15N)azanylacetate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C9H11NO2.C7H8O3S/c10-6-9(11)12-7-8-4-2-1-3-5-8;1-6-2-4-7(5-3-6)11(8,9)10/h1-5H,6-7,10H2;2-5H,1H3,(H,8,9,10)/i6+1,9+1,10+1; |
InChIキー |
WJKJXKRHMUXQSL-GMPMXYEBSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CO[13C](=O)[13CH2][15NH2] |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


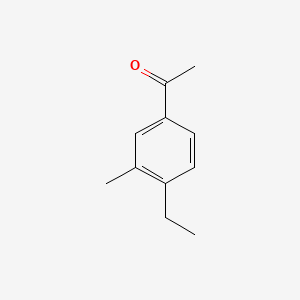
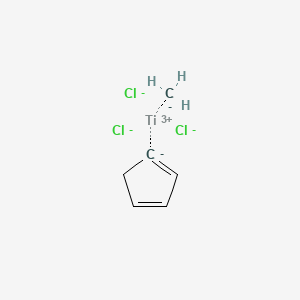
![[(3aS,6S,6aR)-6a-methyl-2,3,3a,4,5,6-hexahydro-1H-cyclopenta[b]pyrrol-6-yl]methanol](/img/structure/B13831730.png)
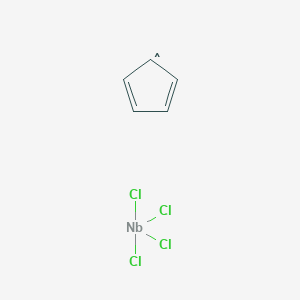

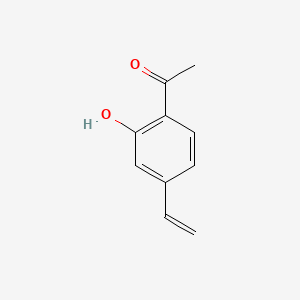
![4,11-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione](/img/structure/B13831764.png)
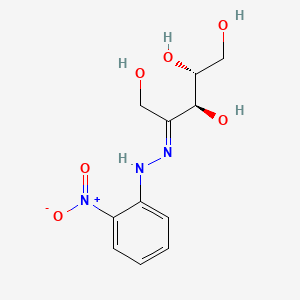
![1-Azabicyclo[3.3.1]nonan-4-one oxime hydrochloride](/img/structure/B13831773.png)
